1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-tolyl)propan-1-one
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Description
1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-tolyl)propan-1-one is a useful research compound. Its molecular formula is C23H27NO3S and its molecular weight is 397.53. The purity is usually 95%.
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Scientific Research Applications
Pharmaceutical Development
This compound’s structure, featuring the 8-azabicyclo[3.2.1]octane scaffold, is significant in the synthesis of tropane alkaloids . Tropane alkaloids are known for their diverse biological activities, including anticholinergic, stimulant, and anesthetic properties. This makes the compound a valuable intermediate in developing new pharmaceuticals targeting neurological disorders and pain management.
Neurotransmitter Research
The compound’s structural similarity to tropane alkaloids suggests potential applications in neurotransmitter research. Tropane derivatives are known to interact with neurotransmitter systems, particularly the dopamine and serotonin systems . This can aid in studying the mechanisms of neurotransmitter release, uptake, and receptor binding, contributing to the understanding of neurological diseases such as Parkinson’s and depression.
Synthetic Organic Chemistry
In synthetic organic chemistry, the compound serves as a building block for creating complex molecular architectures . Its unique bicyclic structure allows for the exploration of new synthetic pathways and methodologies, which can lead to the development of novel compounds with potential applications in various fields, including materials science and medicinal chemistry.
Nematicidal Activity
Recent studies have shown that derivatives of the 8-azabicyclo[3.2.1]octane scaffold exhibit nematicidal activity . This means the compound can be used in agricultural research to develop new pesticides targeting nematodes, which are harmful to crops. This application is crucial for improving crop yields and ensuring food security.
Receptor Antagonist Development
The compound’s structure is conducive to the development of receptor antagonists, particularly for the 5-HT3 receptor . 5-HT3 receptor antagonists are used in treating conditions like chemotherapy-induced nausea and irritable bowel syndrome. Research into this compound can lead to the discovery of new, more effective receptor antagonists with fewer side effects.
Biological Activity Studies
The compound’s unique structure makes it an interesting subject for studying biological activity . By modifying its structure, researchers can investigate the relationship between molecular configuration and biological activity. This can lead to the development of new bioactive compounds with potential therapeutic applications.
properties
IUPAC Name |
1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(2-methylphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3S/c1-17-7-5-6-8-18(17)11-14-23(25)24-19-12-13-20(24)16-22(15-19)28(26,27)21-9-3-2-4-10-21/h2-10,19-20,22H,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRMMPYIYHJOJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-tolyl)propan-1-one |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.